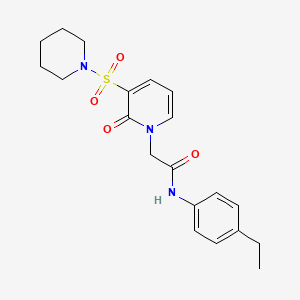
N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, typically starting with an appropriate acid or ester precursor, which is then reacted with an amine. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved exploring variants in N-acyl, N-alkyl, and amino functions to discover potent compounds .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For instance, N-phenyl-N-(pyridin-4-yl)acetamide crystallizes in the monoclinic crystal system, and its structure exhibits dihedral angles indicating that the phenyl and pyridyl groups are not conjugated with the amide unit . This information can be used to infer that the compound of interest may also exhibit specific dihedral angles between its aromatic rings and the amide unit, affecting its overall conformation and possibly its biological activity.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to give various derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives . These reactions often involve cyclization, substitution, and rearrangement steps, which could be relevant to the compound if similar reactive groups are present.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the crystal structure analysis provides insights into the intermolecular and intramolecular interactions that can influence the compound's stability and reactivity . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-substituted derivatives of acetamide, including compounds structurally similar to N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, have been synthesized and studied for their antimicrobial activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives showing moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with some compounds demonstrating moderate antibacterial potentials (Iqbal et al., 2017).
Anticancer Potential
Compounds structurally related to the specified compound have shown promising results in cancer research. Eldeeb et al. (2022) investigated sulfonamide-derived isatins, including compounds with piperidin-1-ylsulfonyl groups, for their cytotoxic effects on hepatocellular carcinoma cell lines. They found significant cytotoxicity and apoptotic, anti-angiogenic, and anti-invasive effects (Eldeeb et al., 2022).
Learning and Memory Facilitation
Compounds with piperidin-1-yl groups, similar in structure to N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, have been studied for their effects on learning and memory. Li Ming-zhu (2008, 2012) synthesized piperazin-1-yl 2-[1-(pyridin-2-yl)ethoxy] acetamides and found that they have effects on memory facilitation in mice (Li Ming-zhu, 2008), (Li Ming-zhu, 2012).
Enzyme Inhibition and Antiallergic Agents
N-substituted acetamides have been evaluated for enzyme inhibition and potential as antiallergic agents. For example, Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and found one compound significantly more potent than astemizole in histamine release assays, suggesting its potential as an antiallergic agent (Menciu et al., 1999).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-16-8-10-17(11-9-16)21-19(24)15-22-12-6-7-18(20(22)25)28(26,27)23-13-4-3-5-14-23/h6-12H,2-5,13-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSLZRDSPDICNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)


![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)
![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)
![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)
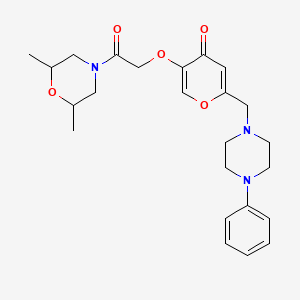
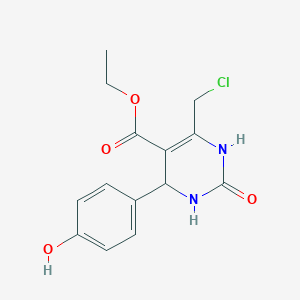
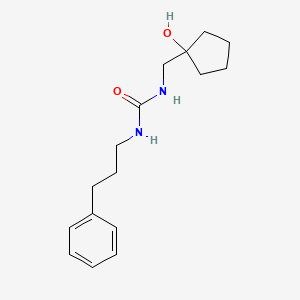
![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)

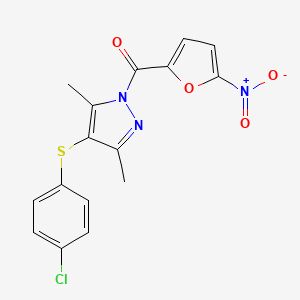
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)